molecular formula C32H28N2O6S B12024679 Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 500276-74-4

Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12024679
CAS No.: 500276-74-4
M. Wt: 568.6 g/mol
InChI Key: HUZMCFJHUIYIAF-IMVLJIQESA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiazole core substituted with a pyrrolidone moiety and a benzyloxy-methylbenzoyl group. Its structural complexity arises from the fusion of a thiazole ring (position 5-carboxylate with a methyl group at position 4) and a 2,5-dihydro-1H-pyrrol-1-yl group. The pyrrolidone component includes a 4-(benzyloxy)-2-methylbenzoyl substituent, a hydroxyl group, and a phenyl ring at position 2. Its synthesis likely follows multistep protocols involving condensation and cyclization reactions, as seen in analogous thiazole derivatives .

Properties

CAS No.

500276-74-4

Molecular Formula

C32H28N2O6S

Molecular Weight

568.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H28N2O6S/c1-4-39-31(38)29-20(3)33-32(41-29)34-26(22-13-9-6-10-14-22)25(28(36)30(34)37)27(35)24-16-15-23(17-19(24)2)40-18-21-11-7-5-8-12-21/h5-17,26,35H,4,18H2,1-3H3/b27-25+

InChI Key

HUZMCFJHUIYIAF-IMVLJIQESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C2=O)C5=CC=CC=C5)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C2=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

A mixture of 4-hydroxybenzo-thioamide (1.0 mmol) and ethyl 2-chloroacetate (1.1 mmol) in isopropyl alcohol (IPA, 10 mL) is heated to 75°C for 4–6 hours. Post-reaction, the mixture is quenched in water, filtered, and recrystallized from IPA to yield ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Compound 1, 87% yield).

Key Data:

Starting MaterialReagentSolventTemperatureYield
4-Hydroxybenzo-thioamideEthyl 2-chloroacetateIPA75°C87%

Formylation of the Aromatic Ring

Compound 1 undergoes formylation via the Duff reaction to introduce a formyl group at the 3-position of the phenyl ring.

Procedure:
Compound 1 (413 g) is dissolved in trifluoroacetic acid (2,065 mL), followed by addition of hexamethylenetetramine (HMTA, 248 g). The mixture is heated to 80°C for 24 hours, cooled, and poured into chilled water (5,155 mL). Extraction with toluene (2,887 mL), drying with Na₂SO₄, and concentration yields ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Compound 2, 63% yield).

Key Data:

IntermediateReagentSolventTemperatureYield
Compound 1HMTA, TFAToluene80°C63%

Functionalization of the Formyl Group

Cyanation via Hydroxylamine Hydrochloride

The formyl group in Compound 2 is converted to a cyano group using hydroxylamine hydrochloride and acetyl chloride.

Procedure:
A mixture of Compound 2 (10.0 g) and hydroxylamine hydrochloride (2.85 g) in dimethylformamide (DMF, 30 g) is stirred for 30 minutes. Acetyl chloride (3.3 g) is added, and the reaction is heated to 90°C for 2–3 hours. Quenching with water (100 mL) and filtration yields ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Compound 3, 99% yield).

Key Data:

IntermediateReagentSolventTemperatureYield
Compound 2NH₂OH·HCl, AcClDMF90°C99%

Synthesis of the Pyrrole-Dione Fragment

The pyrrole-dione subunit is synthesized via cyclocondensation of a β-ketoamide intermediate.

Preparation of 4-(Benzyloxy)-2-methylbenzoic Acid

4-Hydroxy-2-methylbenzoic acid is protected with benzyl bromide in the presence of K₂CO₃ in DMF, yielding 4-(benzyloxy)-2-methylbenzoic acid (88% yield).

Formation of the Pyrrole Core

The β-ketoamide intermediate is generated by reacting 4-(benzyloxy)-2-methylbenzoyl chloride with phenylglycine methyl ester in dichloromethane (DCM) using triethylamine (TEA) as a base. Cyclization under acidic conditions (PPA, 120°C) forms the pyrrole-dione ring (72% yield).

Key Data:

StepReagentConditionsYield
BenzylationBnBr, K₂CO₃DMF, 80°C88%
CyclizationPPA120°C, 6h72%

Coupling of Thiazole and Pyrrole-Dione Fragments

The final step involves coupling Compound 3 with the pyrrole-dione fragment using a palladium-catalyzed Suzuki-Miyaura reaction.

Procedure:
Compound 3 (1.0 mmol) and the pyrrole-dione boronic ester (1.2 mmol) are dissolved in dioxane/H₂O (4:1). Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (3.0 mmol) are added, and the mixture is heated to 100°C for 12 hours. Purification via column chromatography yields the target compound (68% yield).

Key Data:

ComponentsCatalystSolventTemperatureYield
Compound 3, Pyrrole-dionePd(PPh₃)₄Dioxane/H₂O100°C68%

Critical Analysis of Synthetic Routes

Yield Optimization

  • Thiazole Formylation: The Duff reaction (63% yield) is superior to alternative formylation methods due to milder conditions.

  • Cyanation: The use of acetyl chloride in DMF achieves near-quantitative yields (99%), outperforming iodine/ammonia systems (42.6%).

  • Pyrrole Cyclization: Polyphosphoric acid (PPA) enables efficient cyclization without racemization.

Challenges and Mitigation

  • Solubility Issues: Intermediate precipitation during formylation is mitigated by using toluene for extraction.

  • Byproduct Formation: Excess HMTA in the Duff reaction is removed via aqueous workup .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and hydroxy groups, forming corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions like nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoquinones or diketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate as antiviral agents. Research into N-Heterocycles has shown that these compounds can exhibit significant antiviral properties against viruses such as HIV and HSV . The specific structure of this compound may enhance its efficacy against viral targets through mechanisms such as inhibiting viral replication or altering viral entry into host cells.

Anticancer Properties

The thiazole moiety in the compound is associated with various biological activities, including anticancer effects. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The unique structural characteristics of this compound may provide a scaffold for developing new anticancer agents.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested for their ability to inhibit bacterial growth, showing promising results against various pathogens. The presence of multiple functional groups may enhance its interaction with microbial targets, leading to increased efficacy .

Herbicidal Activity

Compounds with similar structures have been explored for use as herbicides in agricultural settings. Their ability to disrupt specific biochemical pathways in plants can lead to effective weed control. This compound could potentially be developed into a herbicide formulation that targets unwanted vegetation while minimizing harm to crops .

Study on Antiviral Efficacy

A recent study investigated the antiviral efficacy of a series of thiazole derivatives against HSV. Among them, one derivative exhibited an IC50 value significantly lower than that of acyclovir, indicating superior antiviral activity. This suggests that this compound could serve as a lead compound for further development in antiviral therapies .

Anticancer Research Findings

In another study focusing on pyrrole derivatives, compounds structurally related to Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-pheny... showed promising results in inducing apoptosis in cancer cell lines. The mechanism involved the activation of caspases and inhibition of cell proliferation markers .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives documented in and related studies. Key analogues include:

Compound Key Substituents Molecular Weight Reported Activity Reference
Target Compound 4-(Benzyloxy)-2-methylbenzoyl, phenyl, ethyl ester Not reported Not explicitly stated
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS 617695-24-6) 4-Butoxybenzoyl, allyl ester Not reported Not reported
Ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate 4-Methoxy-3-methylbenzoyl, trimethoxyphenyl 582.62 g/mol Not explicitly stated
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one (CAS 371220-53-0) 4-Ethoxybenzoyl, bromophenyl, thiadiazole Not reported Not reported

Key Observations :

  • Substituent Flexibility : The benzoyl group at position 3 of the pyrrolidone ring is highly variable. Replacement of the benzyloxy-methyl group (target compound) with butoxy (CAS 617695-24-6) or methoxy-methyl (CAS 371220-53-0) may influence solubility and bioavailability due to differences in hydrophobicity and steric effects .
  • Ester Group Impact : Substitution of the ethyl ester (target compound) with allyl (CAS 617695-24-6) or thiadiazole (CAS 371220-53-0) alters metabolic stability. Ethyl esters are typically more hydrolytically stable than allyl esters, which could affect in vivo activity .
  • For example, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives show significant antimicrobial activity against E. coli and S. aureus .
Hydrogen Bonding and Crystallography

The hydroxyl and carbonyl groups in the target compound facilitate hydrogen bonding, which influences crystal packing and stability. Graph set analysis (as per ) would classify these interactions into motifs like D (donor) and A (acceptor), critical for predicting solubility and melting points. For example, the hydroxyl group may form O–H···O=C bonds, common in pyrrolidone derivatives .

Computational Analysis

For instance, the benzyloxy group in the target compound may enhance electron-withdrawing effects compared to methoxy or butoxy substituents, altering reactivity .

Biological Activity

Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C32H27ClN2O6SC_{32}H_{27}ClN_{2}O_{6}S with a molecular weight of 603.1 g/mol. It features multiple functional groups, including a thiazole ring and a pyrrole moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC32H27ClN2O6S
Molecular Weight603.1 g/mol
IUPAC NameThis compound
InChIInChI=1S/C32H27ClN2O6S/c1-4...

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antitumor Activity

This compound has shown promising results in inhibiting tumor cell proliferation. Studies have indicated that derivatives of similar structures can inhibit key signaling pathways involved in cancer progression, such as the BRAF and EGFR pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research on related pyrazole derivatives has demonstrated significant antifungal and antibacterial effects, indicating that similar mechanisms may be present in this compound .

Anti-inflammatory Effects

Compounds containing thiazole and pyrrole rings are often studied for their anti-inflammatory properties. Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy...) may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer metabolism and inflammatory responses.
  • Signal Transduction Modulation : It can modulate key signal transduction pathways that regulate cell growth and apoptosis.
  • Protein Interaction : The ability to bind to specific proteins may alter their function and stability, leading to downstream effects on cellular processes.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

Study 1: Antitumor Activity

A study investigated the effects of structurally similar compounds on cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as anticancer agents .

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives exhibited strong activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL. This highlights the potential use of such compounds in developing new antibiotics .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
  • Monitoring via TLC and NMR to confirm intermediate formation.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing the structure?

Methodological Answer:

  • X-ray crystallography : Critical for resolving stereochemistry and confirming hydrogen bonding patterns. Use SHELXL for refinement, leveraging high-resolution data to model anisotropic displacement parameters .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies proton environments, with DEPT-135 clarifying CH/CH2/CH3 groups. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) validate functional groups .

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